molecular formula C16H26Cl2N4O B2738043 1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride CAS No. 1989672-19-6

1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride

Cat. No.: B2738043
CAS No.: 1989672-19-6
M. Wt: 361.31
InChI Key: MNKQXGPBIXPKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride is a chemical compound with the molecular formula C16H25ClN4O. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly found in various therapeutic agents due to their chemical reactivity and ability to interact with biological targets .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactivity and biological interactions. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-piperazin-1-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O.2ClH/c21-16(19-8-6-17-7-9-19)20-12-10-18(11-13-20)14-15-4-2-1-3-5-15;;/h1-5,17H,6-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKQXGPBIXPKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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